molecular formula C19H22Cl2N2 B5724034 1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine CAS No. 415958-95-1

1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B5724034
CAS No.: 415958-95-1
M. Wt: 349.3 g/mol
InChI Key: UTCWNZGMYZVUEZ-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively, attached to a piperazine ring.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-17(20)12-18(16)21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWNZGMYZVUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354821
Record name 1-[(2,4-dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415958-95-1
Record name 1-[(2,4-dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,5-dimethylphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
  • 1-[(2,4-Dichlorophenyl)methyl]-4-(2,6-dimethylphenyl)piperazine
  • 1-[(2,4-Dichlorophenyl)methyl]-4-(3,5-dimethylphenyl)piperazine

Comparison:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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